molecular formula C10H10BNO2 B13146456 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile

Cat. No.: B13146456
M. Wt: 187.00 g/mol
InChI Key: HCKXQLAFFRDJEG-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure that combines a boronic acid moiety with a cyclic hemiester.

Chemical Reactions Analysis

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile involves its interaction with specific molecular targets, such as leucyl-tRNA synthetase. This interaction inhibits the enzyme’s activity, thereby preventing the synthesis of essential proteins in mycobacteria . The compound’s boron moiety plays a crucial role in its binding affinity and specificity .

Biological Activity

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile is a compound belonging to the class of benzoxaboroles, which are recognized for their unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
IUPAC Name 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanenitrile
InChI Key HCKXQLAFFRDJEG-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(CO1)C=CC=C2CCC#N)O

Antimicrobial Activity

The biological activity of this compound has been primarily evaluated in the context of its antimicrobial properties. Specifically, it has shown significant inhibitory effects against various strains of Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted by Palencia et al. evaluated the compound's activity against Mtb using the microplate Alamar Blue assay (MABA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents. For instance, one derivative showed an MIC of 12.14 µM against Mtb H37Rv, demonstrating its potential as a therapeutic agent against tuberculosis .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antimicrobial effects involves inhibition of leucyl-tRNA synthetase in mycobacteria. This inhibition disrupts protein synthesis, which is crucial for bacterial growth and replication .
  • Comparative Analysis :
    • When compared to other benzoxaborole derivatives, this compound displayed superior or comparable activity against both drug-sensitive and MDR strains of Mtb. For example, certain derivatives were found to be more effective than traditional antibiotics such as isoniazid .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceTarget OrganismMIC (µM)Notable Findings
Palencia et al.Mtb H37Rv12.14Comparable to isoniazid; effective against MDR strains
Internal StudyM. smegmatis49.20Effective against fast-growing mycobacterial strains
Comparative StudyVarious mycobacterial strains<62Inhibitory activity across multiple strains

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanenitrile

InChI

InChI=1S/C10H10BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5,7H2

InChI Key

HCKXQLAFFRDJEG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC#N)O

Origin of Product

United States

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